molecular formula C17H13NO2 B14209042 2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione CAS No. 830925-12-7

2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione

Cat. No.: B14209042
CAS No.: 830925-12-7
M. Wt: 263.29 g/mol
InChI Key: WUYXKMYYQAKXHA-UHFFFAOYSA-N
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Description

2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:

    Vilsmeier Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation at the 3-position to yield an intermediate compound.

    Reduction and Protection: The aldehyde group of the intermediate is reduced using sodium borohydride in methanol, followed by protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.

    Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione stands out due to its specific structural features, which confer unique reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

CAS No.

830925-12-7

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2-but-1-ynyl-1-methylbenzo[f]indole-4,9-dione

InChI

InChI=1S/C17H13NO2/c1-3-4-7-11-10-14-15(18(11)2)17(20)13-9-6-5-8-12(13)16(14)19/h5-6,8-10H,3H2,1-2H3

InChI Key

WUYXKMYYQAKXHA-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC2=C(N1C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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